Cas no 2138026-45-4 (1-bromo-6-propyl-6-azaspiro2.5octane)

1-bromo-6-propyl-6-azaspiro2.5octane 化学的及び物理的性質
名前と識別子
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- 1-bromo-6-propyl-6-azaspiro2.5octane
- 2138026-45-4
- EN300-1085306
- 1-bromo-6-propyl-6-azaspiro[2.5]octane
-
- インチ: 1S/C10H18BrN/c1-2-5-12-6-3-10(4-7-12)8-9(10)11/h9H,2-8H2,1H3
- InChIKey: BVUBXUCHDCBQHA-UHFFFAOYSA-N
- ほほえんだ: BrC1CC21CCN(CCC)CC2
計算された属性
- せいみつぶんしりょう: 231.06226g/mol
- どういたいしつりょう: 231.06226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 3.2Ų
1-bromo-6-propyl-6-azaspiro2.5octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085306-5.0g |
1-bromo-6-propyl-6-azaspiro[2.5]octane |
2138026-45-4 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-1085306-0.05g |
1-bromo-6-propyl-6-azaspiro[2.5]octane |
2138026-45-4 | 95% | 0.05g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1085306-0.25g |
1-bromo-6-propyl-6-azaspiro[2.5]octane |
2138026-45-4 | 95% | 0.25g |
$1235.0 | 2023-10-27 | |
Enamine | EN300-1085306-1.0g |
1-bromo-6-propyl-6-azaspiro[2.5]octane |
2138026-45-4 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1085306-2.5g |
1-bromo-6-propyl-6-azaspiro[2.5]octane |
2138026-45-4 | 95% | 2.5g |
$2631.0 | 2023-10-27 | |
Enamine | EN300-1085306-10.0g |
1-bromo-6-propyl-6-azaspiro[2.5]octane |
2138026-45-4 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-1085306-0.1g |
1-bromo-6-propyl-6-azaspiro[2.5]octane |
2138026-45-4 | 95% | 0.1g |
$1183.0 | 2023-10-27 | |
Enamine | EN300-1085306-0.5g |
1-bromo-6-propyl-6-azaspiro[2.5]octane |
2138026-45-4 | 95% | 0.5g |
$1289.0 | 2023-10-27 | |
Enamine | EN300-1085306-10g |
1-bromo-6-propyl-6-azaspiro[2.5]octane |
2138026-45-4 | 95% | 10g |
$5774.0 | 2023-10-27 | |
Enamine | EN300-1085306-1g |
1-bromo-6-propyl-6-azaspiro[2.5]octane |
2138026-45-4 | 95% | 1g |
$1343.0 | 2023-10-27 |
1-bromo-6-propyl-6-azaspiro2.5octane 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
1-bromo-6-propyl-6-azaspiro2.5octaneに関する追加情報
Comprehensive Overview of 1-bromo-6-propyl-6-azaspiro[2.5]octane (CAS No. 2138026-45-4)
1-bromo-6-propyl-6-azaspiro[2.5]octane (CAS No. 2138026-45-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique spirocyclic structure and functional versatility. This compound belongs to the class of azaspirocyclic derivatives, which are increasingly explored for their potential in drug discovery and material science. The presence of a bromine substituent and a propyl group on the nitrogen atom enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The structural complexity of 1-bromo-6-propyl-6-azaspiro[2.5]octane offers intriguing possibilities for modulating biological activity. Researchers are particularly interested in its potential as a building block for bioactive molecules, especially in the development of central nervous system (CNS) therapeutics. The spiro[2.5]octane scaffold is known to confer conformational rigidity, which can improve binding affinity and selectivity in drug-target interactions. This has led to a surge in searches for "spirocyclic compounds in drug design" and "CAS 2138026-45-4 applications" among medicinal chemists.
In recent years, the demand for high-purity 1-bromo-6-propyl-6-azaspiro[2.5]octane has risen, driven by its utility in cross-coupling reactions and catalyzed transformations. The bromine atom serves as an excellent leaving group, enabling efficient participation in palladium-catalyzed couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are pivotal in constructing complex molecular architectures, a topic frequently searched as "advanced synthetic methodologies" in academic and industrial circles.
Another area of growing interest is the compound's potential in agrochemical innovation. The azaspirocyclic framework has shown promise in the development of novel pesticides and herbicides, with researchers investigating its mode of action against pests. Queries like "spirocyclic compounds in agriculture" reflect this trend. Additionally, the propyl side chain may influence lipophilicity, a critical factor in optimizing the bioavailability of agrochemicals.
From a synthetic perspective, the preparation of 1-bromo-6-propyl-6-azaspiro[2.5]octane often involves multi-step organic synthesis, starting from readily available precursors. Key steps may include ring-closing strategies and selective bromination, which are topics of interest for chemists searching for "efficient spirocycle synthesis." The compound's stability under various conditions also makes it a candidate for scale-up processes, a concern frequently addressed in industrial chemistry forums.
Environmental and regulatory considerations are also shaping the discourse around CAS 2138026-45-4. With increasing emphasis on green chemistry, researchers are exploring sustainable methods to synthesize and utilize this compound. Searches for "eco-friendly spirocyclic synthesis" highlight this shift. Furthermore, its non-toxic profile (under standard handling conditions) aligns with the growing demand for safer chemical alternatives in research and manufacturing.
In conclusion, 1-bromo-6-propyl-6-azaspiro[2.5]octane (CAS No. 2138026-45-4) represents a compelling case study in the intersection of structural innovation and practical application. Its relevance spans pharmaceuticals, agrochemicals, and materials science, making it a subject of ongoing exploration. As the scientific community continues to uncover its potential, this compound is poised to remain a focal point in cutting-edge chemical research.
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